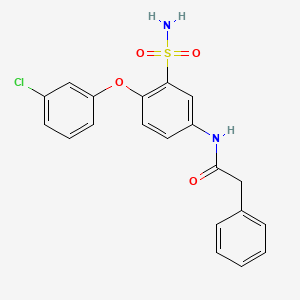

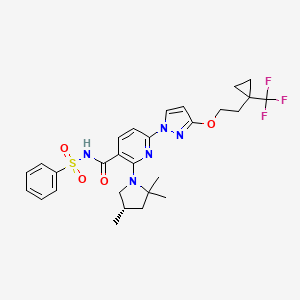

![molecular formula C20H24N6 B605987 (6~{S})-8-(3-嘧啶-4-基-1~{H}-吡咯并[2,3-b]吡啶-4-基)-1,8-二氮杂螺[5.5]十一烷 CAS No. 2226507-04-4](/img/structure/B605987.png)

(6~{S})-8-(3-嘧啶-4-基-1~{H}-吡咯并[2,3-b]吡啶-4-基)-1,8-二氮杂螺[5.5]十一烷

描述

“(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane” is a complex organic compound. It contains several important heterocyclic structures such as pyrimidine and pyrrole . These structures are often found in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps. For instance, the synthesis of unsymmetrically tetrasubstituted pyrroles, which are part of the molecule , can be achieved using a metal-free method involving a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic structures. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to its structure. Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .科学研究应用

合成和结构分析

- 3,9-二氮杂螺[5.5]十一烷衍生物的构建可以通过 4-取代吡啶的分子内螺环化来实现。这个过程涉及吡啶环的活化,然后是 β-二羰基亲核试剂的分子内加成 (Parameswarappa & Pigge,2011)。

- 一种名为 3,9-二(1H-吡咯-2-基)-2,4,8,10-四氮杂螺[5.5]十一烷的化合物已经合成,并通过单晶 X 射线衍射进行了结构表征,展示了其复杂的分子结构和分子间相互作用 (Zhu,2011)。

药物化学和生物活性

- 二氮杂螺化合物,包括 2,8-二氮杂螺[4.5]癸-8-基)嘧啶-4-胺等变体,已显示出是有效的 CCR4 拮抗剂。这些化合物与细胞外变构位点结合,并能够诱导受体内吞作用,这是趋化因子受体的小分子拮抗剂通常不具备的特性 (Shukla 等人,2016)。

- 已经合成了新的吡咯并[2,3-d]嘧啶和吡咯并[2,3-b]吡啶,其中包含肿瘤坏死因子-α (TNF-α) 抑制剂的邻二芳基基序。这些化合物已被评估其在体内抑制脂多糖诱导的 TNF-α 产生的能力,表明其潜在的药用价值 (Hilmy 等人,2015)。

螺杂环的催化和合成

- 已经通过双迈克尔加成反应实现了含氮螺杂环(包括 2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮)的高效无催化剂合成。这些反应促进了在短时间内以高收率合成复杂的分子结构 (Aggarwal 等人,2014)。

未来方向

The future directions for research on this compound could include further studies on its synthesis, structure, and potential applications. For instance, pyrrolo[1,2-a]pyrimidines, which are part of the molecule , exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests potential applications in the field of materials science.

属性

IUPAC Name |

(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSMLDRSQFVHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

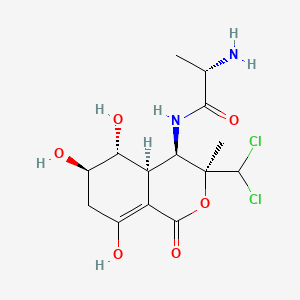

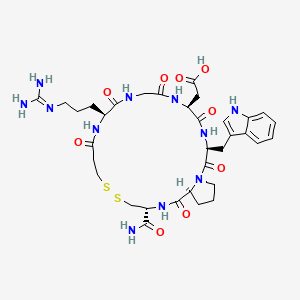

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

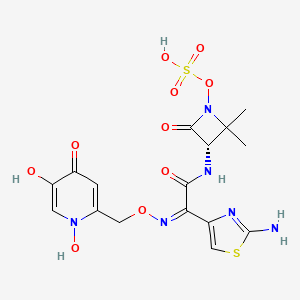

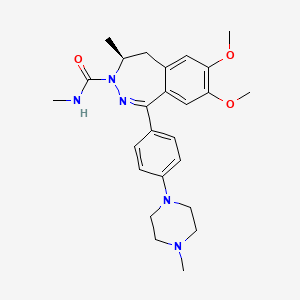

![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

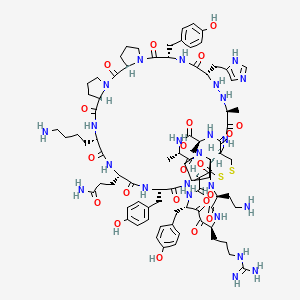

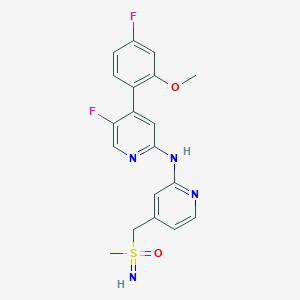

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)